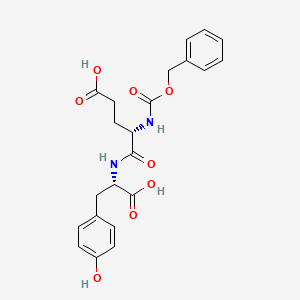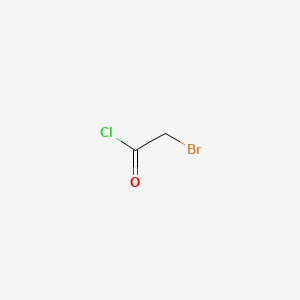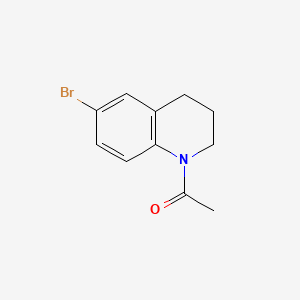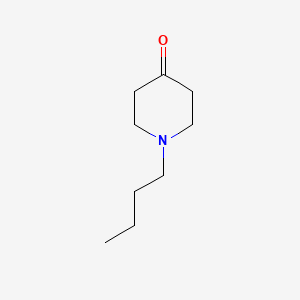
Benzyloxycarbonylglutamyltyrosine
Descripción general
Descripción
Benzyloxycarbonylglutamyltyrosine, also known as Z-Glu-Tyr-OH, is a dipeptide that has been widely used in the field of biochemistry due to its unique properties. It has the molecular formula C22H24N2O8 and a molecular weight of 444.4 g/mol .
Molecular Structure Analysis
The molecular structure of Benzyloxycarbonylglutamyltyrosine can be represented by various descriptors. Its IUPAC name is (4S)-5-[[ (1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid . The InChI and SMILES notations provide a textual representation of the molecule’s structure .
Aplicaciones Científicas De Investigación
Aryl Hydrocarbon Receptor Activation
- Context: Aryl hydrocarbon receptor (AHR) is a critical factor in detecting and responding to environmental toxicants including polycyclic aromatic hydrocarbons like benzo[a]pyrene. Benzyloxycarbonylglutamyltyrosine, as a related compound, may play a role in this context.
- Research Findings: Studies have shown that activation of AHR leads to cellular responses causing toxicity, carcinogenesis, and teratogenesis. These reactions have significant implications for immune, endocrine, reproductive, developmental, cardiovascular, and central nervous system functions (Oesch-Bartlomowicz et al., 2005).
Enzymatic Applications in Peptide Synthesis
- Context: Benzyloxycarbonyl derivatives, including those of glutamyltyrosine, are used in peptide synthesis.
- Research Findings: These derivatives are employed as enzyme-labile protection for carboxyl groups in the synthesis of peptides. The reversible masking of side-chain carboxyl functions in aspartic and glutamic acid residues is a critical process in this field (Glass & Pelzig, 1977).
Synthesis and Phosphorylating Properties
- Context: Benzyloxycarbonylglutamyltyrosine is involved in the preparation of various phosphoramidites.
- Research Findings: The preparation and application of these phosphoramidites in synthesizing phosphate diesters is an important aspect of biochemical research. These compounds have wide-ranging applications, particularly in the field of molecular biology and drug development (Dreef‐Tromp et al., 1992).
Synthetic Cluster Ligands for Lectins
- Context: Benzyloxycarbonyl derivatives are used in the preparation of synthetic ligands.
- Research Findings: These ligands are significant in inhibiting the binding of specific molecules to mammalian liver lectins. The synthesis process involves coupling carboxyl groups of N-benzyloxycarbonyl compounds to lactosyl residues (Lee et al., 1984).
Aryl Hydrocarbon Receptor and Disease Prevention
- Context: The interaction between benzyloxycarbonylglutamyltyrosine-related compounds and the aryl hydrocarbon receptor can have therapeutic implications.
- Research Findings: Some studies suggest that compounds like resveratrol, which interact with the aryl hydrocarbon receptor, can actas antagonists to environmental contaminants such as dioxins and benzo[a]pyrene, offering potential pathways for preventing or mitigating the adverse health effects of these pollutants (Casper et al., 1999).
Harvesting Stem Cells
- Context: Benzyloxycarbonylglutamyltyrosine-related molecules are used in stem cell mobilization.
- Research Findings: The use of specific small molecules, including derivatives of benzyloxycarbonylglutamyltyrosine, has been explored in mobilizing stem cells from bone marrow to the bloodstream. This has significant implications for donor-patient treatments in regenerative medicine (Nilsson & Cao, 2016).
Enzyme and Receptor Studies
- Context: Research on benzyloxycarbonylglutamyltyrosine-related compounds has shed light on various enzymes and receptors.
- Research Findings: These studies have provided insights into the mechanisms of enzyme actions and receptor interactions, especially concerning aryl hydrocarbon receptor ligands and their influence on gene expression and cellular processes (Lemaire et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c25-16-8-6-14(7-9-16)12-18(21(29)30)23-20(28)17(10-11-19(26)27)24-22(31)32-13-15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2,(H,23,28)(H,24,31)(H,26,27)(H,29,30)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUMOZQZGPJGTL-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxycarbonylglutamyltyrosine | |
CAS RN |
988-75-0 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-α-glutamyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=988-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyloxycarbonylglutamyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000988750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[N-[(benzyloxy)carbonyl]-L-α-glutamyl]-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)




![L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B1329619.png)






